1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea
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Overview
Description
1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea is a complex organic compound. Its structure includes a phenanthrene core, a cyclohexyl group, and a thiourea moiety. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the phenanthrene core, the introduction of the isopropyl and methyl groups, and the attachment of the cyclohexyl and thiourea moieties. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenanthrene core or the cyclohexyl group.
Reduction: Reduction reactions could target the thiourea moiety or other functional groups.
Substitution: Various substitution reactions could occur, especially at the aromatic rings or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with proteins or other biomolecules.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)urea
- 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)amine
Uniqueness
The presence of the thiourea moiety might confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
Molecular Formula |
C31H49N3S |
---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]thiourea |
InChI |
InChI=1S/C31H49N3S/c1-22(2)23-12-14-25-24(20-23)13-15-28-30(3,16-9-17-31(25,28)4)21-32-29(35)33-26-10-5-6-11-27(26)34-18-7-8-19-34/h12,14,20,22,26-28H,5-11,13,15-19,21H2,1-4H3,(H2,32,33,35)/t26-,27-,28+,30+,31-/m1/s1 |
InChI Key |
QPGCMAOXBNQIEY-CDIQSSHESA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@@H]4CCCC[C@H]4N5CCCC5)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC4CCCCC4N5CCCC5)C |
Origin of Product |
United States |
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